(E)-1-(But-1-enyl)cyclopropanamine
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Overview
Description
(E)-1-(But-1-enyl)cyclopropanamine is an organic compound characterized by a cyclopropane ring attached to an amine group and a butenyl group. The (E)-configuration indicates that the substituents on the double bond are on opposite sides, contributing to the compound’s unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Grignard Reaction: One common method involves the reaction of cyclopropylmagnesium bromide with but-1-enyl bromide under anhydrous conditions to form (E)-1-(But-1-enyl)cyclopropane. This intermediate can then be aminated using ammonia or an amine source under high pressure and temperature.
Heck Reaction: Another method involves the palladium-catalyzed coupling of cyclopropylamine with but-1-enyl halides in the presence of a base such as triethylamine. This reaction typically requires a ligand like triphenylphosphine and is conducted under an inert atmosphere.
Industrial Production Methods
Industrial production often utilizes continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and automated systems ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: (E)-1-(But-1-enyl)cyclopropanamine can undergo oxidation reactions using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced using hydrogen gas in the presence of a palladium catalyst to form saturated amines.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where reagents like alkyl halides can introduce new substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated amines.
Substitution: Alkylated amines.
Scientific Research Applications
(E)-1-(But-1-enyl)cyclopropanamine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential as an antidepressant or antipsychotic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-1-(But-1-enyl)cyclopropanamine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound can modulate the activity of these receptors, influencing signal transduction pathways and resulting in various physiological effects.
Comparison with Similar Compounds
Similar Compounds
(Z)-1-(But-1-enyl)cyclopropanamine: Differing in the configuration of the double bond, leading to different chemical properties.
Cyclopropylamine: Lacks the butenyl group, resulting in different reactivity and applications.
Butenylamine: Lacks the cyclopropane ring, affecting its stability and reactivity.
Uniqueness
(E)-1-(But-1-enyl)cyclopropanamine is unique due to its combination of a cyclopropane ring and a butenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.
Properties
Molecular Formula |
C7H13N |
---|---|
Molecular Weight |
111.18 g/mol |
IUPAC Name |
1-[(E)-but-1-enyl]cyclopropan-1-amine |
InChI |
InChI=1S/C7H13N/c1-2-3-4-7(8)5-6-7/h3-4H,2,5-6,8H2,1H3/b4-3+ |
InChI Key |
VFDIWHLPVJMZAK-ONEGZZNKSA-N |
Isomeric SMILES |
CC/C=C/C1(CC1)N |
Canonical SMILES |
CCC=CC1(CC1)N |
Origin of Product |
United States |
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